molecular formula C15H16O4 B14385794 Methyl 4-(4-methoxyphenyl)-2,5-dimethylfuran-3-carboxylate CAS No. 89447-02-9

Methyl 4-(4-methoxyphenyl)-2,5-dimethylfuran-3-carboxylate

Cat. No.: B14385794
CAS No.: 89447-02-9
M. Wt: 260.28 g/mol
InChI Key: DMYPQKUGVJWRRJ-UHFFFAOYSA-N
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Description

Methyl 4-(4-methoxyphenyl)-2,5-dimethylfuran-3-carboxylate is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a methoxyphenyl group, two methyl groups, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-methoxyphenyl)-2,5-dimethylfuran-3-carboxylate typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxyphenyl group: This step often involves electrophilic aromatic substitution reactions where the furan ring is functionalized with a methoxyphenyl group.

    Esterification: The carboxylate group is introduced through esterification reactions, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis equipment to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-methoxyphenyl)-2,5-dimethylfuran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the furan ring or the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl 4-(4-methoxyphenyl)-2,5-dimethylfuran-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Methyl 4-(4-methoxyphenyl)-2,5-dimethylfuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes or receptors: This can modulate the activity of these proteins, leading to various biological effects.

    Inhibition of specific pathways: For example, it may inhibit inflammatory pathways by blocking key signaling molecules.

Comparison with Similar Compounds

Methyl 4-(4-methoxyphenyl)-2,5-dimethylfuran-3-carboxylate can be compared with other similar compounds, such as:

    This compound: This compound shares a similar furan ring structure but differs in the substituents attached to the ring.

    4-Methoxyphenyl derivatives: These compounds have a methoxyphenyl group but may differ in the other functional groups present.

    Furan derivatives: Compounds with a furan ring but different substituents can be compared to highlight the unique properties of this compound.

Properties

CAS No.

89447-02-9

Molecular Formula

C15H16O4

Molecular Weight

260.28 g/mol

IUPAC Name

methyl 4-(4-methoxyphenyl)-2,5-dimethylfuran-3-carboxylate

InChI

InChI=1S/C15H16O4/c1-9-13(11-5-7-12(17-3)8-6-11)14(10(2)19-9)15(16)18-4/h5-8H,1-4H3

InChI Key

DMYPQKUGVJWRRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(O1)C)C(=O)OC)C2=CC=C(C=C2)OC

Origin of Product

United States

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